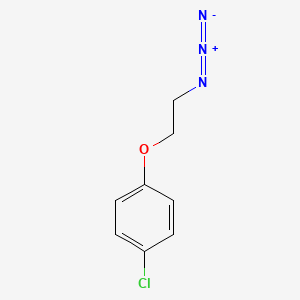
3-chloro-N-(3-phenylpropyl)pyrazin-2-amine
Overview
Description
Scientific Research Applications
Optoelectronic Material Development
Pyrazine derivatives, including structures related to 3-chloro-N-(3-phenylpropyl)pyrazin-2-amine, are crucial in the development of organic optoelectronic materials. Efficient synthesis methods for dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been developed, involving regio-selective amination reactions. These compounds exhibit promising optical and thermal properties for applications in optoelectronics, as demonstrated by Meti et al. (2017).
Tuberculostatic Activity Research
Research by Foks et al. (2005) on 2-chloro-3-cyanopyrazine, a compound closely related to 3-chloro-N-(3-phenylpropyl)pyrazin-2-amine, explores its potential in synthesizing tuberculostatic pyrazine derivatives. These compounds have shown significant in vitro tuberculostatic activity, indicating their potential in treating tuberculosis.
Antimicrobial Compound Synthesis
El-Mariah, Hosny, and Deeb (2006) have synthesized a series of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazens starting from a 3-carboxylic acid derivative, showing antimicrobial activity against six microorganisms. This research highlights the potential of pyrazine derivatives in developing new antimicrobial agents.
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles by Kamal El‐Dean et al. (2018) showcases the versatility of pyrazine derivatives in creating new molecules with potential pharmacological activities. This research expands the chemical space of pyrazine-based compounds for future drug development.
Water Purification Applications
Goud, Dsouza, and Valiyaveettil (2015) report the synthesis of stable and processable amphiphilic amine functionalized polymers using click reaction, including poly(N-aminopropylphenyl pyridine-co-styrene) P4. These polymers, demonstrating significant extraction efficiencies towards metal nanoparticles and organic dyes dissolved in water, suggest potential applications in water purification technologies.
Future Directions
The future directions for research on “3-chloro-N-(3-phenylpropyl)pyrazin-2-amine” could include elucidating its mechanism of action, exploring its potential biological activities, and developing efficient synthetic methods. Pyrazin-2-amine derivatives are known to exhibit a wide range of biological activities, making them interesting targets for drug discovery .
properties
IUPAC Name |
3-chloro-N-(3-phenylpropyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-13(17-10-9-15-12)16-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKQPXQUZQELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-phenylpropyl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464459.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)










![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
